![molecular formula C13H10BrClOZn B14875668 4-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875668.png)
4-[(4'-Chlorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the 4’-chlorophenoxy group enhances its reactivity and selectivity in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(4’-Chlorophenoxy)methyl]bromobenzene with zinc dust in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-[(4’-Chlorophenoxy)methyl]bromobenzene+Zn→4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions are crucial to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation and degradation of the organozinc reagent.
Major Products Formed
The major products formed from reactions involving 4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to construct complex organic molecules through cross-coupling and substitution reactions.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
Biological Studies: Researchers use this compound to modify biomolecules and study their interactions and functions.
Mechanism of Action
The mechanism of action of 4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as oxidative addition and reductive elimination, to form new carbon-carbon bonds. The presence of the 4’-chlorophenoxy group enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide: Similar in structure but with the chlorine atom in a different position, affecting its reactivity and selectivity.
4-[(4’-Methoxyphenoxy)methyl]phenylzinc bromide: Contains a methoxy group instead of a chlorine atom, leading to different electronic and steric properties.
4-[(4’-Fluorophenoxy)methyl]phenylzinc bromide:
Uniqueness
4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the 4’-chlorophenoxy group, which enhances its reactivity and selectivity in various synthetic applications. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex organic molecules.
Properties
Molecular Formula |
C13H10BrClOZn |
|---|---|
Molecular Weight |
363.0 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h2-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
JKABIPBFNLUSDS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)COC2=CC=C(C=C2)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


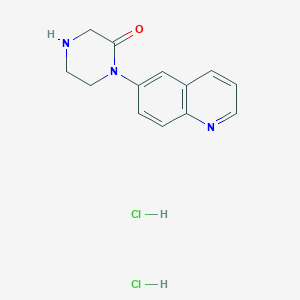
![1-Ethynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14875587.png)
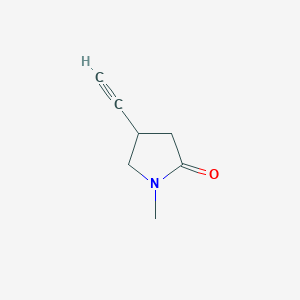
![6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14875605.png)

![2-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875616.png)
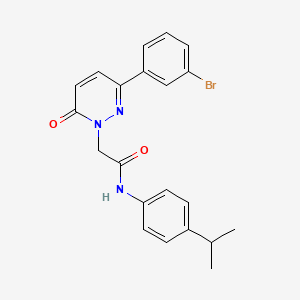
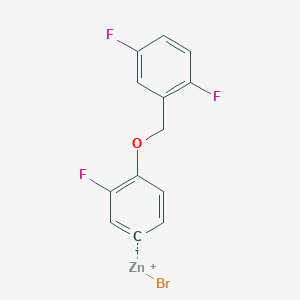
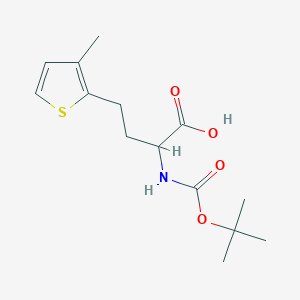
![9-(3,4-Dimethylphenyl)-3-((4-fluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14875624.png)
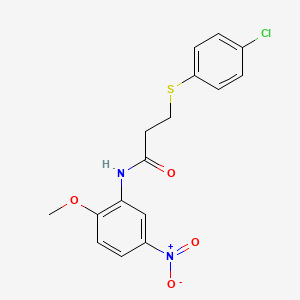
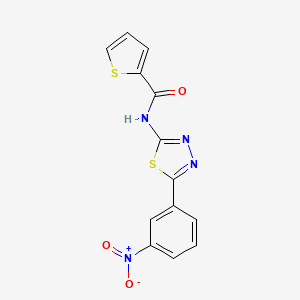
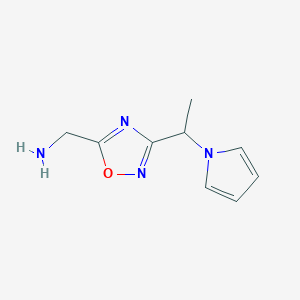
![4-[(N-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14875650.png)
